molecular formula C26H27N5O5 B14117194 benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No.: B14117194
M. Wt: 489.5 g/mol
InChI Key: XGPXURNTKCUGMR-UHFFFAOYSA-N
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Description

Benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a complex organic compound with a unique structure that combines a benzyl group, a methoxyphenyl group, and a pyrimido[2,1-f]purin scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimido[2,1-f]purin core, followed by the introduction of the methoxyphenyl and benzyl groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
  • Benzyl 2-(9-(2-hydroxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Uniqueness

The uniqueness of benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C26H27N5O5

Molecular Weight

489.5 g/mol

IUPAC Name

benzyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C26H27N5O5/c1-17-13-29(19-11-7-8-12-20(19)35-3)25-27-23-22(30(25)14-17)24(33)31(26(34)28(23)2)15-21(32)36-16-18-9-5-4-6-10-18/h4-12,17H,13-16H2,1-3H3

InChI Key

XGPXURNTKCUGMR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5OC

Origin of Product

United States

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